molecular formula C14H20N2O3 B5767132 3-methyl-2-nitro-N,N-dipropylbenzamide

3-methyl-2-nitro-N,N-dipropylbenzamide

Cat. No.: B5767132
M. Wt: 264.32 g/mol
InChI Key: SYIOLJHEAGKXID-UHFFFAOYSA-N
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Description

3-Methyl-2-nitro-N,N-dipropylbenzamide is a benzamide derivative characterized by a nitro group at the 2-position, a methyl group at the 3-position, and two propyl substituents on the amide nitrogen.

Properties

IUPAC Name

3-methyl-2-nitro-N,N-dipropylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-9-15(10-5-2)14(17)12-8-6-7-11(3)13(12)16(18)19/h6-8H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIOLJHEAGKXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=CC(=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-nitro-N,N-dipropylbenzamide typically involves a multi-step process. One common method starts with the nitration of 3-methylbenzamide to introduce the nitro group at the second position. This is followed by the alkylation of the amide nitrogen with propyl halides under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of 3-methyl-2-nitro-N,N-dipropylbenzamide often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 3-methyl-2-nitro-N,N-dipropylbenzamide can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.

    Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: 3-methyl-2-amino-N,N-dipropylbenzamide.

    Substitution: Halogenated derivatives of 3-methyl-2-nitro-N,N-dipropylbenzamide.

Scientific Research Applications

Chemistry: 3-methyl-2-nitro-N,N-dipropylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and receptor binding.

Medicine: Although not widely used as a drug, 3-methyl-2-nitro-N,N-dipropylbenzamide is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-methyl-2-nitro-N,N-dipropylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-methyl-2-nitro-N,N-dipropylbenzamide and analogous compounds:

Compound Name Substituents CAS Number Molecular Weight Key Structural Features
3-Methyl-2-nitro-N,N-dipropylbenzamide 2-NO₂, 3-CH₃, N,N-(Pr)₂ Not provided ~265.33 (calc.) Nitro group for electron withdrawal
N,N-Dipropylbenzamide None (parent benzamide) 14657-86-4 205.30 Lacking substituents; baseline structure
3-Chloro-N,N-dipropylbenzamide 3-Cl, N,N-(Pr)₂ 17271-10-2 239.74 Chloro substituent for electrophilic substitution
4-Chloro-N,N-dipropylbenzamide 4-Cl, N,N-(Pr)₂ 7461-38-3 211.69 Chloro group at para position; TRPA1 agonist activity
4-Methyl-N,N-dipropylbenzamide 4-CH₃, N,N-(Pr)₂ 5448-37-3 ~205.30 (calc.) Methyl group enhances lipophilicity
4-Fluoro-N,N-dipropylbenzamide 4-F, N,N-(Pr)₂ 349129-73-3 223.29 Fluorine for metabolic stability
2-Hydroxy-4-methoxy-N,N-dipropylbenzamide 2-OH, 4-OCH₃, N,N-(Pr)₂ Not provided 251.32 Hydroxy and methoxy groups for H-bonding

Key Observations :

  • Nitro vs. Halogen Substituents : The nitro group in the target compound provides stronger electron-withdrawing effects compared to chloro or fluoro groups, influencing reactivity in electrophilic aromatic substitution or coordination chemistry .
  • Positional Effects : Substituent placement (e.g., 2-nitro vs. 4-chloro) alters steric and electronic profiles, impacting biological activity and synthetic utility. For example, 4-chloro-N,N-dipropylbenzamide exhibits TRPA1 receptor agonist activity, whereas nitro-substituted analogs may favor redox-active applications .

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